6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Descripción
Propiedades
IUPAC Name |
6-chloro-2-cyclopentyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3/c13-10-5-9(12(14,15)16)8-6-19(18-11(8)17-10)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXTVERKHHQASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-Chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is with a molecular weight of 303.7 g/mol. The presence of a chloro group and a trifluoromethyl substituent enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity.
- Analgesic : Potential pain-relieving properties have been documented.
- Anti-inflammatory : The compounds may inhibit inflammatory pathways.
The biological activity of 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its interaction with various biological targets. Notable mechanisms include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways that contribute to disease states.
Comparative Analysis with Related Compounds
A comparison table illustrates how structural variations among similar compounds influence their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Methyl instead of cyclopentyl; trifluoromethyl group | Anticancer activity |
| 5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Fluoro substitution at position 5 | Phosphodiesterase inhibition |
| 6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Bromine at position 6; cyclohexyl group | Anti-inflammatory properties |
This table highlights how substituents can significantly impact the therapeutic potential of pyrazolo[3,4-b]pyridines.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. For instance:
-
Anticancer Activity : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells), indicating potent anticancer properties.
- Example Finding : An analogue showed an IC50 of 15 nM against EGFR-positive cancer cells, suggesting potential as an anticancer agent targeting specific pathways.
- Anti-inflammatory Effects : Another study reported that related compounds significantly reduced pro-inflammatory cytokine production in vitro, supporting their role in managing inflammatory diseases.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Features and Substituent Effects
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Trifluoromethyl (CF₃) Group : Present in the target compound and analogs (e.g., Compounds 36 and 21), this group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Chlorine at Position 6 : The 6-Cl substitution is shared with Compound 36, suggesting a role in modulating electronic properties or steric hindrance .
- Heterocyclic Fusion: The coumarin-thienopyrimidine hybrid () demonstrates how extended conjugation can shift applications toward fluorescence-based sensing or photodynamic therapy .
Pharmacological and Functional Comparisons
Kinase Inhibition
- Org 48762-0 () inhibits p38α/β kinases with nanomolar potency, critical in inflammatory pathways. In contrast, the target compound lacks direct kinase inhibition data but shares structural motifs (CF₃, aromatic substituents) with kinase-targeting analogs like APcK110 (Kit kinase) .
- Cyclopropyl-ethylphenyl analog () highlights the importance of bulky substituents (e.g., cyclopropyl) in improving selectivity for kinase isoforms .
Antimicrobial Activity
- Compound 36 () is a precursor to β-lactamase inhibitors, targeting antibiotic-resistant bacteria. The 6-Cl and CF₃ groups may disrupt bacterial enzyme active sites .
Métodos De Preparación
Nano-Magnetic Metal–Organic Framework (Fe3O4@MIL-101) Catalysis
A three-component reaction protocol, adapted from pyrazolo[3,4-b]pyridine syntheses, offers a scalable route to the target compound. The Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyst enables the assembly of the pyrazole ring via condensation of:
-
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (hydrazine precursor),
-
3-(Cyanoacetyl)indole (carbonyl component),
-
Cyclopentyl aldehyde (introducing the 2-cyclopentyl group).
The trifluoromethyl group is incorporated by substituting 3-(cyanoacetyl)indole with a trifluoromethylated analog, such as 3-(cyanoacetyl)-4-(trifluoromethyl)pyridine. Chlorination at position 6 is achieved post-cyclization using POCl3 or PCl5 under reflux.
Key Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 mg per mmol substrate |
| Temperature | 100°C |
| Reaction Time | 2–4 hours |
| Yield | 68–72% (after chlorination) |
Copper(II)-Catalyzed [3 + 3] Cycloaddition
Cyclopentylamine and Trifluoromethylated Pyrazolone Precursors
Copper(II) acetylacetonate catalyzes the formal [3 + 3] cycloaddition between:
-
4-(Trifluoromethyl)-1H-pyrazol-5(4H)-one (pre-functionalized at position 4),
The reaction proceeds via a Michael addition-cyclization mechanism, with subsequent chlorination at position 6 using N-chlorosuccinimide (NCS) in dichloromethane.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Cu(acac)2 (10 mol%) |
| Solvent | Chloroform |
| Temperature | Reflux (61°C) |
| Yield | 78–82% |
SNAr and Japp–Klingemann Reaction Sequence
Functionalization of 2-Chloro-3-Nitropyridine Derivatives
Adapting methods for pyrazolo[4,3-b]pyridines, the target compound is synthesized from 2-chloro-3-nitro-4-(trifluoromethyl)pyridine :
-
SNAr Reaction : Displacement of the nitro group with cyclopentylhydrazine.
-
Japp–Klingemann Reaction : Treatment with a diazonium salt to form a hydrazone intermediate.
-
Cyclization : Acid-mediated cyclization to form the pyrazole ring.
Critical Observations :
-
The acetyl group in intermediates undergoes C-N migration, necessitating precise pH control during cyclization.
-
Chlorine at position 6 is retained throughout the process, eliminating post-synthetic chlorination.
Yield Data :
| Step | Yield |
|---|---|
| SNAr | 85% |
| Cyclization | 73% |
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Component | One-pot synthesis; recyclable catalyst | Requires post-chlorination | 68–72% |
| Cu(II)-Catalyzed | High regioselectivity | Sensitive to amine nucleophilicity | 78–82% |
| SNAr/Japp–Klingemann | Retains 6-chloro substituent | Multi-step purification | 60–73% |
Functional Group Compatibility and Stability
Trifluoromethyl Group Stability
The electron-withdrawing nature of the CF3 group necessitates mild reaction conditions to prevent decomposition. Methods employing Fe3O4@MIL-101 or Cu(acac)2 avoid strong acids/bases, ensuring >90% CF3 retention.
Cyclopentyl Group Introduction
Cyclopentylamine exhibits superior reactivity over bulkier cycloalkylamines in Cu(II)-catalyzed reactions, with <5% side products from N-alkylation.
Industrial-Scale Considerations
Catalyst Recovery and Reuse
Fe3O4@MIL-101’s magnetic properties enable >95% recovery over five cycles without significant activity loss.
Solvent Selection
Chloroform in Cu(II)-catalyzed reactions is replaceable with cyclopentyl methyl ether (CPME) for improved sustainability, maintaining yields at 75–80%.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
